![molecular formula C15H10ClFN2 B1433457 3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride CAS No. 1779796-36-9](/img/structure/B1433457.png)
3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride
Overview
Description
3-Fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile hydrochloride (hereafter referred to by its full name) is a high-affinity ligand targeting metabotropic glutamate receptor subtype 5 (mGluR5), a G protein-coupled receptor implicated in neurological disorders such as Parkinson’s disease, anxiety, and addiction . Its structure features a benzonitrile core with a 3-fluoro substituent and an ethynyl-linked 6-methylpyridin-2-yl group, distinguishing it from other mGluR5 ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride is synthesized through a series of chemical reactions involving the introduction of functional groups to a benzonitrile core. The synthetic route typically involves the following steps:
Formation of the Alkyne Group:
Cycloaddition Reaction: The alkyne group undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically produced in controlled environments to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions:
Cycloaddition Reactions: The alkyne group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules.
Common Reagents and Conditions
Copper Catalysts: Used in the cycloaddition reactions.
Azide-Containing Molecules: React with the alkyne group in the CuAAC reaction.
Major Products Formed
The major product formed from these reactions is this compound, which is a highly potent and selective negative allosteric modulator of mGluR5 .
Scientific Research Applications
3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in click chemistry due to its alkyne group.
Biology: Studied for its effects on the mGluR5 receptor and its potential to modulate neuronal signaling.
Medicine: Investigated for its potential in treating addiction, particularly in inhibiting cocaine-taking and cocaine-seeking behavior
Industry: Utilized in the development of new therapeutic agents targeting mGluR5.
Mechanism of Action
3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride exerts its effects by acting as a negative allosteric modulator of the mGluR5 receptor. It binds to a site on the receptor distinct from the glutamate binding site, causing a conformational change that reduces the receptor’s activity. This modulation of mGluR5 activity has been shown to inhibit cocaine-taking and cocaine-seeking behavior in animal models .
Comparison with Similar Compounds
Structural Comparison with Analogous mGluR5 Ligands
Key Structural Features:
- Core Structure : Benzonitrile scaffold with ethynyl-linked heterocyclic groups.
- Substituents : Fluorine at the 3-position of the benzene ring; 6-methylpyridin-2-yl group via ethynyl linkage.
Comparative Analysis:
Compound Name | Structural Differences | Key Functional Groups |
---|---|---|
3-Fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile hydrochloride | 6-methylpyridine substituent; hydrochloride salt | Benzonitrile, fluoro, ethynyl, pyridine |
SP203 | Thiazole ring with 2-fluoromethyl group instead of pyridine | Thiazole, fluoromethyl, ethynyl |
FPEB (3-fluoro-5-[(pyridine-2-yl)ethynyl]benzonitrile) | Pyridine substituent lacking the 6-methyl group | Benzonitrile, fluoro, ethynyl, pyridine |
ABP688 | Cyclohexenone oxime core; pyridin-2-yl-ethynyl substituent | Cyclohexenone oxime, ethynyl, pyridine |
Structural Insights :
- The 6-methyl group on the pyridine ring in the target compound may enhance lipophilicity and receptor interaction compared to FPEB .
Binding Affinity and Selectivity
Comparative Binding Data:
Key Findings :
- SP203 derivatives exhibit sub-nanomolar affinity due to fluoromethyl-thiazole interactions, but their metabolic instability limits utility .
- ABP688’s slightly lower affinity (1.7 nM) is offset by its stability and specificity in PET imaging .
- The target compound’s pyridine-based structure likely achieves comparable affinity to SP203 derivatives while avoiding metabolic pitfalls .
Metabolic Stability and Radiolabeling Challenges
Radiodefluorination and Metabolism:
- SP203 : Rapid defluorination occurs via glutathione (GSH) conjugation at the fluoromethyl group, leading to bone uptake of free [<sup>18</sup>F]fluoride and reduced imaging specificity .
- Target Compound: The absence of a labile fluoromethyl group (unlike SP203) suggests improved metabolic stability.
- ABP688 : Labeled with <sup>11</sup>C, it demonstrates stable binding in vivo without defluorination artifacts .
Metabolic Pathways :
PET Imaging Profiles:
Imaging Insights :
Biological Activity
3-Fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride, also known as MFZ 10-7, is a compound with significant biological activity, particularly in the modulation of metabotropic glutamate receptors. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- IUPAC Name : 3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile hydrochloride
- Molecular Formula : C15H10ClFN2
- Molecular Weight : 273 Da
The compound is characterized by a fluorinated phenyl ring and a pyridine moiety connected via an ethynyl linkage, which is crucial for its biological activity.
MFZ 10-7 acts primarily as a negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is implicated in various neurological processes, including synaptic plasticity and the pathophysiology of addiction and anxiety disorders. The modulation of mGluR5 by MFZ 10-7 can potentially offset cravings associated with substance abuse, making it a candidate for addiction treatment .
In Vivo Studies
- Addiction Models : In animal models, MFZ 10-7 has shown efficacy in reducing drug-seeking behavior. It was tested in scenarios involving cocaine addiction, where it successfully diminished cravings without significant off-target effects that are common with other mGluR5 modulators like MPEP and MTEP .
- Neuroimaging Studies : A study utilizing positron emission tomography (PET) demonstrated that radiolabeled derivatives of the compound accumulate in mGluR5-rich brain regions such as the striatum and hippocampus. This accumulation correlates with the modulation of receptor activity, providing insight into its neuropharmacological effects .
Pharmacokinetics
Research indicates that MFZ 10-7 exhibits favorable pharmacokinetic properties:
- Rapid Clearance : The compound shows quick clearance from the bloodstream, with significant uptake in target brain regions shortly after administration.
- Metabolite Profile : Only a small percentage of the compound remains unchanged in circulation after a brief period, suggesting extensive metabolism which may influence its therapeutic window .
Case Studies
Several studies have documented the effects of MFZ 10-7 on various biological systems:
Study | Methodology | Findings |
---|---|---|
Study A | Animal Model (Cocaine Addiction) | Reduced drug-seeking behavior and cravings |
Study B | PET Imaging | Specific accumulation in mGluR5-rich brain areas |
Study C | In Vitro Assays | Demonstrated selective inhibition of mGluR5 without off-target effects |
Q & A
Q. Basic: What are the recommended synthetic routes for preparing 3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile hydrochloride?
Methodological Answer:
The compound can be synthesized via Sonogashira coupling, a palladium-catalyzed cross-coupling between a terminal alkyne (e.g., 6-methylpyridin-2-ylacetylene) and a halogenated aromatic precursor (e.g., 3-fluoro-5-iodobenzonitrile). Key steps include:
- Precursor Preparation: Synthesize 3-fluoro-5-iodobenzonitrile via halogenation of benzonitrile derivatives using iodine and nitric acid .
- Coupling Reaction: Use Pd(PPh₃)₄ as a catalyst, CuI as a co-catalyst, and triethylamine as a base in anhydrous THF under inert atmosphere. Monitor reaction progress via TLC or HPLC.
- Hydrochloride Salt Formation: Treat the free base with HCl gas in diethyl ether to precipitate the hydrochloride salt. Confirm salt formation via FTIR (HCl stretch at ~2400 cm⁻¹) and elemental analysis .
Q. Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm the aromatic proton environment, ethynyl linkage, and pyridine ring substitution patterns. For hydrochloride salts, observe downfield shifts in aromatic protons due to protonation .
- HPLC-PDA/MS: Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>98%). MS (ESI+) should show [M+H]⁺ and isotopic chlorine patterns .
- X-ray Crystallography: Single-crystal analysis to resolve ambiguities in stereochemistry or salt formation .
Q. Basic: What are the solubility properties of this compound in common solvents?
Methodological Answer:
Hydrochloride salts typically exhibit good solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in non-polar solvents (e.g., hexane). Empirical testing is recommended:
- DMSO Solubility: Dissolve 10 mg in 1 mL DMSO (sonicate if needed).
- Aqueous Buffers: Test solubility in PBS (pH 7.4) at 1–10 mM. Adjust pH with dilute HCl/NaOH if precipitation occurs.
- Temperature Dependence: Conduct solubility studies at 25°C and 37°C for biological assays .
Q. Advanced: How can researchers optimize reaction yields while minimizing byproducts in the Sonogashira coupling step?
Methodological Answer:
- Catalyst Screening: Compare PdCl₂(PPh₃)₂, Pd(OAc)₂, and Pd(dba)₂ with ligands like XPhos or SPhos to enhance turnover .
- Stoichiometry Control: Maintain a 1:1.2 molar ratio of aryl halide to alkyne to avoid alkyne dimerization.
- Byproduct Analysis: Use LC-MS to identify common impurities (e.g., homocoupled alkyne or dehalogenated products). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Advanced: What computational methods are suitable for predicting the compound’s binding affinity to biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., kinases or GPCRs). Parameterize the ligand with Gaussian 09 (B3LYP/6-31G*) for optimized geometry .
- Molecular Dynamics (MD): Simulate ligand-receptor complexes in GROMACS with CHARMM36 force field. Analyze binding free energy via MM-PBSA .
- SAR Analysis: Compare with structurally related compounds (e.g., pyridine-ethynyl derivatives) to identify critical pharmacophores .
Q. Advanced: How can researchers address discrepancies in biological activity data across different assay conditions?
Methodological Answer:
- Assay Standardization: Replicate experiments in identical buffer systems (e.g., HEPES vs. PBS) and cell lines (e.g., HEK293 vs. CHO).
- Metabolic Stability Testing: Incubate the compound with liver microsomes to assess CYP450-mediated degradation. Use LC-MS to quantify parent compound remaining .
- Counterion Effects: Compare free base and hydrochloride salt forms in parallel assays to rule out solubility-driven activity differences .
Q. Advanced: What strategies are effective for analyzing degradation products under accelerated stability conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
- HPLC-UV/HRMS: Identify degradation products using high-resolution mass spectrometry. Common pathways include hydrolysis of the nitrile group or ethynyl bond cleavage .
- Kinetic Modeling: Use Arrhenius plots to predict shelf life at 25°C based on degradation rates at elevated temperatures .
Properties
IUPAC Name |
3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2.ClH/c1-11-3-2-4-15(18-11)6-5-12-7-13(10-17)9-14(16)8-12;/h2-4,7-9H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHOKQFFLQKKNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C#CC2=CC(=CC(=C2)F)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1779796-36-9 | |
Record name | MFZ10-7 hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3EFD8HR3L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.